An In-depth Technical Guide to Methyl 2-hydroxy-2-(4-nitrophenyl)acetate (CAS 13305-09-4)
An In-depth Technical Guide to Methyl 2-hydroxy-2-(4-nitrophenyl)acetate (CAS 13305-09-4)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate, a versatile chiral building block in organic synthesis. We will delve into its chemical and physical properties, detailed synthesis methodologies, analytical characterization, reactivity, and potential applications, with a focus on providing practical insights for laboratory and development settings.
Core Compound Profile
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate is an organic nitro compound with the molecular formula C₉H₉NO₅.[1] It is characterized by a 4-nitrophenyl group attached to an α-hydroxy methyl ester moiety. The presence of a chiral center at the α-carbon makes this compound a valuable precursor for asymmetric synthesis.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Source |
| CAS Number | 13305-09-4 | [1][2] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1][2] |
| Appearance | Colorless to white to yellow liquid, semi-solid, or solid | Sigma-Aldrich |
| Predicted Boiling Point | ~369.3 °C | [1][2] |
| Predicted Density | ~1.324 g/cm³ | [1][2] |
| Topological Polar Surface Area | 92.4 Ų | [1][2] |
| InChI Key | DBINCHWBEBHLEN-UHFFFAOYSA-N | J&K Scientific[3], Benchchem[1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
Structural Representation
The structure of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate, highlighting the chiral center.
Caption: Chemical structure of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate.
Synthesis Methodologies
Several synthetic routes are available for the preparation of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate, each with its own advantages. The choice of method often depends on the desired scale, purity requirements, and the availability of stereoselective control.
Racemic Synthesis: Fischer-Speier Esterification
A straightforward and common method for synthesizing the racemic mixture is the direct acid-catalyzed esterification of 2-hydroxy-2-(4-nitrophenyl)acetic acid with methanol.[1] This equilibrium-driven reaction is typically performed under reflux with a strong acid catalyst to achieve high conversion.[1]
Causality of Experimental Choices:
-
Methanol as Solvent and Reagent: Using a large excess of methanol serves a dual purpose: it acts as the solvent and drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Concentrated Sulfuric Acid as Catalyst: A strong protic acid like H₂SO₄ is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of methanol increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe, typically a few hours.
-
Neutralization and Extraction: After the reaction, the mixture is cooled and neutralized (e.g., with sodium bicarbonate) to quench the acid catalyst and remove any unreacted carboxylic acid. The ester product is then extracted into an organic solvent.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-2-(4-nitrophenyl)acetic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][5]
Stereoselective Synthesis: Asymmetric Reduction
For applications requiring enantiomerically pure forms of the compound, stereoselective synthesis is necessary. A highly effective strategy is the asymmetric reduction of the corresponding α-keto ester, Methyl 2-oxo-2-(4-nitrophenyl)acetate.[2] This can be achieved through both catalytic hydrogenation with chiral metal-ligand complexes and biocatalytic reduction.[2]
Causality of Experimental Choices:
-
Biocatalysis with Ketoreductases (KREDs): Enzymes, particularly ketoreductases, offer exceptional enantioselectivity under mild, environmentally benign aqueous conditions.[2] They create a chiral active site that preferentially binds one prochiral face of the ketone, leading to the formation of a single enantiomer of the alcohol. The use of whole-cell biocatalysts can simplify the process by providing in-situ cofactor regeneration.
-
Chiral Catalysts: Metal-ligand complexes (e.g., Ru-, Rh-based) with chiral ligands create a chiral environment around the metal center, which coordinates to the keto-ester and directs the hydride delivery from one face, resulting in an enantiomerically enriched product.
Conceptual Workflow: Asymmetric Biocatalytic Reduction
Caption: Workflow for asymmetric biocatalytic reduction.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. The following is a profile of the expected analytical data for Methyl 2-hydroxy-2-(4-nitrophenyl)acetate based on its structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the downfield region (δ 7.5-8.3 ppm). The protons ortho to the nitro group will be further downfield than the protons meta to the nitro group, both showing coupling to each other.
-
Benzylic Proton (-CH(OH)-): A singlet is expected around δ 5.0-5.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.7-3.8 ppm.
-
-
¹³C NMR:
-
Ester Carbonyl: δ ~170-175 ppm.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ ~120-150 ppm), including the carbon attached to the nitro group which will be significantly downfield.
-
Benzylic Carbon (-CH(OH)-): δ ~70-75 ppm.
-
Methyl Carbon (-OCH₃): δ ~52-54 ppm.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad band around 3400-3500 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.
-
N-O Stretches (Nitro Group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
C-O Stretch: A band in the region of 1200-1300 cm⁻¹ corresponding to the ester C-O bond.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Expected to show the protonated molecule [M+H]⁺ at m/z 212.05, and adducts such as [M+Na]⁺ at m/z 234.04.[6]
Chiral High-Performance Liquid Chromatography (HPLC)
To determine the enantiomeric excess (ee) of stereoselectively synthesized material, chiral HPLC is the method of choice. A chiral stationary phase (e.g., Chiralpak or Chiralcel columns) is used to separate the (R) and (S) enantiomers, allowing for their quantification.[4][7]
Reactivity and Synthetic Potential
The multiple functional groups in Methyl 2-hydroxy-2-(4-nitrophenyl)acetate make it a versatile intermediate for further chemical transformations.[1][2]
Caption: Key reaction pathways for Methyl 2-hydroxy-2-(4-nitrophenyl)acetate.
-
Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone to yield Methyl 2-oxo-2-(4-nitrophenyl)acetate, another useful synthetic intermediate.[1][2]
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (e.g., using H₂/Pd-C or SnCl₂). This opens up a vast array of subsequent reactions, such as diazotization, acylation, and alkylation, making it a key step in the synthesis of various pharmaceutical analogues.[1]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be coupled with amines or other alcohols.
Application as a Chiral Building Block: Enantiomerically pure forms of this compound are valuable starting materials. For instance, the structural motif of a 4-substituted phenylglycine derivative is found in various bioactive molecules. The synthesis of the antibiotic Chloramphenicol, for example, starts from p-nitroacetophenone, highlighting the importance of the p-nitrophenyl ethanolamine scaffold which can be conceptually derived from intermediates like Methyl 2-hydroxy-2-(4-nitrophenyl)acetate.[3][8][9]
Safety and Handling
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Safety Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.
References
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Org. Syn. Coll. Vol. 1, p.402. Retrieved February 24, 2026, from [Link].
-
CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2021, May 21). Synthesis of Chloramphenicol [Video]. YouTube. [Link].
- Al-Amiery, A. A., et al. (2022). Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Biointerface Research in Applied Chemistry, 12(4), 5183-5192.
- Dabrowska, K., et al. (2021).
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 24, 2026, from [Link].
- Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane.
-
PubChemLite. (n.d.). Methyl 2-hydroxy-2-(4-nitrophenyl)acetate (C9H9NO5). Retrieved February 24, 2026, from [Link].
-
ResearchGate. (2022, January 27). How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate?. [Link].
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 24, 2026, from [Link].
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. [Link].
-
ResearchGate. (n.d.). Elucidation the Synthesis of an Antibiotic Medicine Chloramphenicol Palmitate with its Stepwise Mechanism. Retrieved February 24, 2026, from [Link].
-
Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved February 24, 2026, from [Link].
-
ResearchGate. (n.d.). For separating the enantiomers of the aldolization product (2S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one, which is the most efficient column?. Retrieved February 24, 2026, from [Link].
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